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Compound of Interest

Compound Name: BTT-266

Cat. No.: B15618137 Get Quote

Disclaimer: The compound "BTT-266" was not identified in a review of available scientific

literature. The following information is provided for the compounds AT-2266 and TAS266, which

are potential typographical variations of the requested substance and have been characterized

in preclinical animal studies.

AT-2266: A Pyridonecarboxylic Acid Derivative
AT-2266 is a pyridonecarboxylic acid derivative with antibacterial properties. The following data

summarizes its pharmacokinetic profile in rats and mice and provides a general protocol for its

administration.

Quantitative Data Summary
Table 1: Single-Dose Pharmacokinetics of AT-2266 in Mice

Parameter Value

Dose 50 mg/kg

Route of Administration Oral

Mean Peak Plasma Level (Cmax) 2.39 µg/mL

Elimination Half-Life (t1/2) 2.24 hours

24-hour Urinary Recovery 56.6%
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Table 2: Single-Dose Pharmacokinetics of AT-2266 in Rats

Parameter Value

Dose 50 mg/kg

Route of Administration Oral

Mean Peak Plasma Level (Cmax) 1.63 µg/mL

Elimination Half-Life (t1/2) 2.81 hours

24-hour Urinary Recovery 40.5%

24-hour Biliary Recovery 2.47%

24-hour Fecal Recovery 52.7%

Table 3: Peak Tissue Distribution of AT-2266 in Rats Following a Single 50 mg/kg Oral Dose

Tissue Mean Peak Level (µg/mL or g)

Plasma 2.47

Lung 4.60

Muscle 5.35

Kidney 33.9

Experimental Protocols
Protocol 1: Single-Dose Oral Administration of AT-2266 in Rats or Mice

1. Objective: To assess the pharmacokinetic profile of a single oral dose of AT-2266 in rats or

mice.

2. Materials:

AT-2266
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Vehicle for suspension (e.g., 0.5% carboxymethyl cellulose)

Oral gavage needles (size appropriate for the animal)

Syringes

Animal balance

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

Centrifuge

Analytical equipment for quantifying AT-2266 in plasma and tissues (e.g., HPLC)

3. Animal Models:

Species: Sprague-Dawley rats or CD-1 mice

Age and weight to be consistent across study groups.

Animals should be fasted overnight prior to dosing, with water available ad libitum.

4. Dosing Procedure:

Prepare a homogenous suspension of AT-2266 in the chosen vehicle at the desired

concentration.

Weigh each animal to determine the precise volume of the suspension to be administered.

Administer a single oral dose of 50 mg/kg of AT-2266 using an appropriately sized gavage

needle.

5. Sample Collection:

Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-

dose) via an appropriate method (e.g., tail vein, retro-orbital sinus).

Process blood samples to separate plasma and store at -80°C until analysis.
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For tissue distribution studies, euthanize animals at selected time points and harvest tissues

of interest. Tissues should be rinsed, blotted dry, weighed, and stored at -80°C until analysis.

6. Analysis:

Determine the concentration of AT-2266 in plasma and tissue homogenates using a validated

analytical method.

Calculate pharmacokinetic parameters (Cmax, t1/2, etc.) from the plasma concentration-time

data.

Mechanism of Action and Signaling Pathway
AT-2266 is a quinolone-like compound and is proposed to act as a DNA gyrase inhibitor. DNA

gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and

repair. By inhibiting this enzyme, AT-2266 prevents the relaxation of supercoiled DNA, leading

to the disruption of these critical cellular processes and ultimately bacterial cell death.
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Proposed mechanism of action for AT-2266.

TAS266: A Tetravalent Agonistic Nanobody
TAS266 is a novel agonistic tetravalent Nanobody® that targets the Death Receptor 5 (DR5).

Preclinical studies have demonstrated its potential as an anti-neoplastic agent.
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Table 4: Overview of TAS266

Property Description

Compound Type Tetravalent Nanobody®

Target Death Receptor 5 (DR5)

Mechanism of Action
Agonist; induces apoptosis in DR5-expressing

cells.

Preclinical Models
Investigated in multiple human tumor xenograft

models.

Note on Rat/Mouse Dosage

Specific dosage and administration protocols for

rats and mice were not detailed in the reviewed

literature abstracts. Preclinical safety studies

were noted in cynomolgus monkeys.

Mechanism of Action and Signaling Pathway
TAS266 is a potent DR5 agonist.[1][2][3][4] Its tetravalent structure allows for efficient clustering

of DR5 receptors on the surface of tumor cells. This clustering initiates the formation of the

Death-Inducing Signaling Complex (DISC), which in turn activates a caspase cascade, leading

to programmed cell death (apoptosis).[1][2]
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Signaling pathway of TAS266-induced apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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